Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Description
Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a useful research compound. Its molecular formula is C25H25NO9S3 and its molecular weight is 579.65. The purity is usually 95%.
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Scientific Research Applications
Radiotracer Development
Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate and its derivatives are being explored for potential use as radiotracers. These compounds, particularly the quinolines, have shown promise in imaging the benzodiazepine site of GABA(A) receptors using positron emission tomography (PET). The radiotracers demonstrated high brain uptake and specific activity, indicating potential for further evaluation in imaging GABA(A) receptors in the central nervous system (Moran et al., 2012).
Psychotropic Activity
Compounds related to this compound, specifically 3-aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidine] derivatives, have been synthesized and evaluated for potential psychotropic activity. These derivatives have exhibited potent antidepressant-like activity, indicating possible therapeutic benefits in comparison to classic tricyclic antidepressants, especially considering their lower anticholinergic potential (Ong et al., 1981).
Potential Antihypertensive Effects
Spiro derivatives, particularly spiro[1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-2, 5'-oxazolidin-2'-one]s, have been synthesized and assessed for their antihypertensive activity. The diastereoisomers of these compounds demonstrated significant antihypertensive activity, especially when small alkyl substituents were introduced. This indicates the potential utility of this compound derivatives in the development of antihypertensive drugs (Caroon et al., 1983).
Properties
IUPAC Name |
tetramethyl 8'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9S3/c1-24(2)19-14(12-9-8-11(31-3)10-13(12)26-24)25(15(20(27)32-4)16(36-19)21(28)33-5)37-17(22(29)34-6)18(38-25)23(30)35-7/h8-10,26H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKUTBJZGMOIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO9S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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